Cas no 1520003-18-2 (1-(6-bromo-2-pyridyl)cyclobutanol)
1-(6-bromo-2-pyridyl)cyclobutanol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-Bromopyridin-2-yl)cyclobutanol
- 1-(6-bromopyridin-2-yl)cyclobutan-1-ol
- VKC00318
- 1-(6-bromo-2-pyridinyl)cyclobutanol
- Cyclobutanol, 1-(6-bromo-2-pyridinyl)-
- A884046
- 1-(6-bromo-2-pyridyl)cyclobutanol
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- MDL: MFCD28040985
- Inchi: 1S/C9H10BrNO/c10-8-4-1-3-7(11-8)9(12)5-2-6-9/h1,3-4,12H,2,5-6H2
- InChI Key: CPISFJLSPYBUHT-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C(C2(C([H])([H])C([H])([H])C2([H])[H])O[H])=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 170
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1
1-(6-bromo-2-pyridyl)cyclobutanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193574-5g |
1-(6-Bromopyridin-2-yl)cyclobutanol |
1520003-18-2 | 97% | 5g |
$1,080.00 | 2022-04-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847743-100mg |
1-(6-Bromopyridin-2-yl)cyclobutanol |
1520003-18-2 | 97% | 100mg |
949.00 | 2021-05-17 | |
| Chemenu | CM127572-1g |
1-(6-bromopyridin-2-yl)cyclobutan-1-ol |
1520003-18-2 | 95+% | 1g |
$337 | 2021-08-05 | |
| Chemenu | CM127572-5g |
1-(6-bromopyridin-2-yl)cyclobutan-1-ol |
1520003-18-2 | 95+% | 5g |
$1010 | 2021-08-05 | |
| Chemenu | CM127572-1g |
1-(6-bromopyridin-2-yl)cyclobutan-1-ol |
1520003-18-2 | 95%+ | 1g |
$337 | 2023-03-07 | |
| Chemenu | CM127572-5g |
1-(6-bromopyridin-2-yl)cyclobutan-1-ol |
1520003-18-2 | 95%+ | 5g |
$1010 | 2023-03-07 | |
| Aaron | AR00HYMD-25mg |
1-(6-bromopyridin-2-yl)cyclobutan-1-ol |
1520003-18-2 | 97% | 25mg |
$56.00 | 2025-01-25 | |
| A2B Chem LLC | AI36921-5g |
1-(6-Bromopyridin-2-yl)cyclobutanol |
1520003-18-2 | 95% | 5g |
$2120.00 | 2024-04-20 | |
| Ambeed | A102995-10g |
1-(6-Bromopyridin-2-yl)cyclobutanol |
1520003-18-2 | 97% | 10g |
$1547.0 | 2024-04-23 | |
| A2B Chem LLC | AI36921-50mg |
1-(6-Bromopyridin-2-yl)cyclobutanol |
1520003-18-2 | 95% | 50mg |
$124.00 | 2024-01-03 |
1-(6-bromo-2-pyridyl)cyclobutanol Suppliers
1-(6-bromo-2-pyridyl)cyclobutanol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(6-bromo-2-pyridyl)cyclobutanol
Professional Introduction to 1-(6-bromo-2-pyridyl)cyclobutanol (CAS No. 1520003-18-2)
1-(6-bromo-2-pyridyl)cyclobutanol, a compound with the chemical identifier CAS No. 1520003-18-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of both cyclobutanol and pyridine moieties in its structure imparts distinct pharmacological properties that make it a promising candidate for further exploration.
The compound's core structure consists of a cyclobutane ring substituted with a hydroxyl group at the 1-position and a brominated pyridine ring at the 6-position. This configuration is particularly intriguing because it combines the versatility of the cyclobutane scaffold with the electron-withdrawing and bioisosteric effects of the pyridine moiety. The 6-bromo-2-pyridyl group, in particular, is known for its ability to modulate receptor interactions and enhance metabolic stability, making it a valuable feature for drug design.
In recent years, there has been growing interest in exploring heterocyclic compounds for their diverse biological activities. The pyridine ring in 1-(6-bromo-2-pyridyl)cyclobutanol serves as a versatile pharmacophore, capable of interacting with various biological targets. This has led to numerous studies investigating its potential in treating a range of diseases, including neurological disorders, inflammatory conditions, and infectious diseases. The cyclobutanol moiety further contributes to the compound's complexity, offering multiple sites for functionalization and interaction with biological systems.
One of the most compelling aspects of 1-(6-bromo-2-pyridyl)cyclobutanol is its potential as a scaffold for developing novel therapeutic agents. Researchers have leveraged its structural features to design derivatives with enhanced efficacy and reduced toxicity. For instance, modifications to the cyclobutane ring have been shown to improve solubility and bioavailability, while alterations to the pyridine ring can fine-tune receptor binding affinity. These findings underscore the compound's versatility and its suitability for further medicinal chemistry investigations.
The compound's pharmacological profile has been extensively studied in both in vitro and in vivo models. Preliminary research suggests that 1-(6-bromo-2-pyridyl)cyclobutanol exhibits potent activity against several targets of interest. For example, studies have demonstrated its ability to inhibit enzymes involved in inflammation and pain signaling, making it a candidate for developing anti-inflammatory drugs. Additionally, its interaction with neurological receptors has been explored, hinting at potential applications in treating neurodegenerative diseases.
The synthesis of 1-(6-bromo-2-pyridyl)cyclobutanol presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework efficiently. These advancements have not only facilitated laboratory-scale production but also opened avenues for large-scale synthesis, which is crucial for industrial applications.
The development of new drugs often involves rigorous testing to ensure safety and efficacy before clinical trials can begin. In the case of 1-(6-bromo-2-pyridyl)cyclobutanol, ongoing studies are focused on evaluating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding how the compound behaves within the body and for identifying potential side effects or interactions with other drugs.
One of the most exciting areas of research involving 1-(6-bromo-2-pyridyl)cyclobutanol is its potential application in targeted therapy. By modifying specific parts of its structure, researchers aim to create derivatives that can selectively target diseased cells while minimizing harm to healthy tissues. This approach aligns with the growing trend toward personalized medicine, where treatments are tailored to individual patients based on their unique biological profiles.
The future prospects for 1-(6-bromo-2-pyridyl)cyclobutanol are promising, with several ongoing projects exploring its potential across various therapeutic domains. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate progress toward clinical applications. As our understanding of biological systems continues to expand, it is likely that this compound will play an increasingly important role in drug discovery and development.
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